molecular formula C13H16N2O B7480955 N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B7480955
M. Wt: 216.28 g/mol
InChI Key: UVLCNIAIUUWNCC-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a chemical compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are widely studied for their diverse biological activities and potential therapeutic applications. This particular compound features a cyclopropyl group attached to the nitrogen atom, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products

    Oxidation: N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid.

    Reduction: N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-amine or N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-alcohol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes, thereby affecting biochemical pathways.

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Interacting with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can be compared with other similar compounds, such as:

    N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-amine: Similar structure but with an amine group instead of a carboxamide group.

    N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-alcohol: Similar structure but with an alcohol group instead of a carboxamide group.

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activities.

Properties

IUPAC Name

N-cyclopropyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(14-12-5-6-12)15-8-7-10-3-1-2-4-11(10)9-15/h1-4,12H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLCNIAIUUWNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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